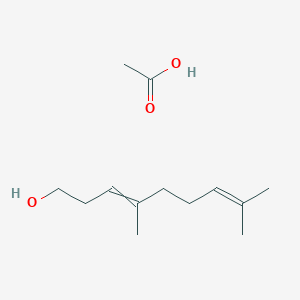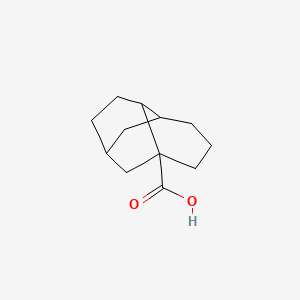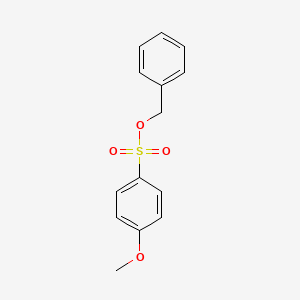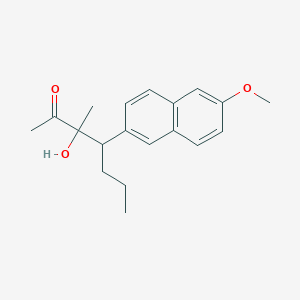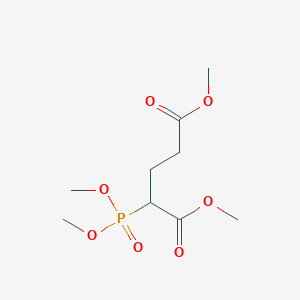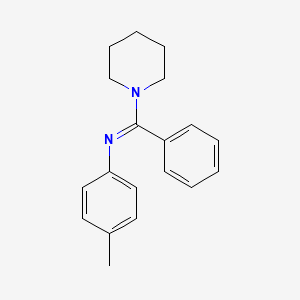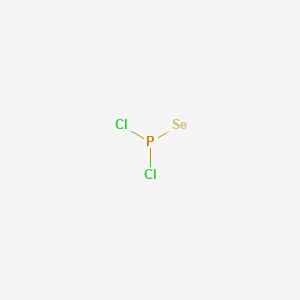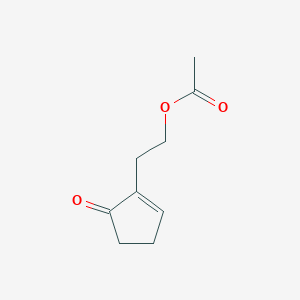![molecular formula C12H19OP B14635251 4-[Ethyl(phenyl)phosphanyl]butan-1-OL CAS No. 54807-90-8](/img/structure/B14635251.png)
4-[Ethyl(phenyl)phosphanyl]butan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butane chain, which is further substituted with an ethyl(phenyl)phosphanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of phenylethyl magnesium bromide with ethylene oxide, followed by hydrolysis to yield the desired alcohol.
Condensation and Hydrogenation: Another method includes the condensation of phenylacetaldehyde with acetaldehyde, followed by hydrogenation and reduction of the unsaturated aldehyde.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
化学反应分析
Types of Reactions
4-[Ethyl(phenyl)phosphanyl]butan-1-OL undergoes various chemical reactions, including:
Cyclization: In the presence of phosphoric acid at high temperatures, it undergoes cyclization to yield tetralin.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Cyclization: Phosphoric acid at high temperatures.
Major Products
Oxidation: 2-phenyltetrahydrofuran.
Cyclization: Tetralin.
科学研究应用
4-[Ethyl(phenyl)phosphanyl]butan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[Ethyl(phenyl)phosphanyl]butan-1-OL involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-Phenyl-1-butanol: Similar in structure but lacks the ethyl(phenyl)phosphanyl group.
Phenylbutyl alcohol: Another similar compound with a phenyl group attached to a butanol chain.
Uniqueness
4-[Ethyl(phenyl)phosphanyl]butan-1-OL is unique due to the presence of the ethyl(phenyl)phosphanyl group, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
CAS 编号 |
54807-90-8 |
|---|---|
分子式 |
C12H19OP |
分子量 |
210.25 g/mol |
IUPAC 名称 |
4-[ethyl(phenyl)phosphanyl]butan-1-ol |
InChI |
InChI=1S/C12H19OP/c1-2-14(11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
InChI 键 |
NYNLLEJCTAGROE-UHFFFAOYSA-N |
规范 SMILES |
CCP(CCCCO)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


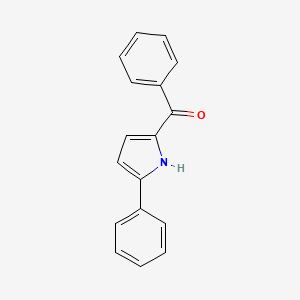
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)




